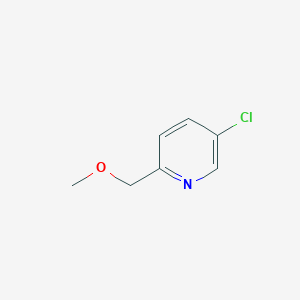

5-Chloro-2-(methoxymethyl)pyridine

Description

5-Chloro-2-(methoxymethyl)pyridine is a pyridine derivative characterized by a chlorine atom at position 5 and a methoxymethyl (-CH2OCH3) group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The methoxymethyl group enhances solubility in polar solvents, while the chlorine atom directs electrophilic substitution reactions.

Propriétés

IUPAC Name |

5-chloro-2-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-5-7-3-2-6(8)4-9-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZDHODOKRQUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methoxymethyl)pyridine can be achieved through several methods. One common method involves the chlorination of 2-(methoxymethyl)pyridine. This process typically uses phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) as chlorinating agents . The reaction is carried out under controlled conditions, often with cooling to manage the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of 5-Chloro-2-(methoxymethyl)pyridine may involve the use of solid triphosgene or diphosgene as chlorinating agents instead of phosphorus oxychloride. This approach reduces the generation of hazardous waste and improves the overall efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylpyridine derivatives, while oxidation reactions can produce pyridinecarboxaldehydes or pyridinecarboxylic acids.

Applications De Recherche Scientifique

5-Chloro-2-(methoxymethyl)pyridine has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(methoxymethyl)pyridine depends on its specific applicationThe chlorine atom and methoxymethyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table compares 5-Chloro-2-(methoxymethyl)pyridine with structurally related pyridine derivatives from the evidence:

Physical and Chemical Properties

- Polarity: The methoxymethyl group in the target compound increases polarity compared to trifluoromethyl or chloromethyl analogues, improving solubility in methanol or ethanol .

- Melting Points: Amino-substituted pyridines (e.g., 2-amino-5-chloropyridine, MP 133–136°C) exhibit higher melting points due to hydrogen bonding, whereas methoxymethyl derivatives likely have lower MPs .

- Stability : Trifluoromethyl groups enhance thermal and metabolic stability, making such derivatives prevalent in agrochemicals .

Data Tables

Table 1: Substituent Effects on Reactivity

Table 2: Market and Production Insights (2020–2025)

| Compound | Global Production (MT) | Key Application Sector | Growth Driver |

|---|---|---|---|

| 5-Chloro-2-(trifluoromethyl)pyridine | 1,200 (2025 projected) | Agrochemicals | Demand for stable herbicides |

Activité Biologique

5-Chloro-2-(methoxymethyl)pyridine (CAS No. 1446105-23-2) is a pyridine derivative that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H8ClN

- Molecular Weight : 159.60 g/mol

- Structure : Contains a chlorine atom at the 5-position and a methoxymethyl group at the 2-position of the pyridine ring.

Biological Activity

Recent studies have highlighted the pharmacological significance of pyridine derivatives, including 5-Chloro-2-(methoxymethyl)pyridine. Pyridine compounds are known for their diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

A study focusing on the antimicrobial properties of various pyridine derivatives indicated that compounds with halogen substitutions, like 5-Chloro-2-(methoxymethyl)pyridine, exhibit enhanced activity against multidrug-resistant pathogens. The compound's chlorinated structure may contribute to its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-2-(methoxymethyl)pyridine | S. aureus | 1.56 µg/mL |

| 3-Pyridyl sulfonamides | E. coli | 4.0 µg/mL |

| 2-Amino-5-chloropyridine | Pseudomonas aeruginosa | 3.12 µg/mL |

The mechanism by which 5-Chloro-2-(methoxymethyl)pyridine exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to bacterial cell death.

- Membrane Disruption : Chlorinated pyridines often interact with microbial membranes, causing permeability changes that can be lethal to bacteria .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team synthesized a series of chlorinated pyridines and tested their antimicrobial efficacy. Among these, 5-Chloro-2-(methoxymethyl)pyridine showed significant inhibition against methicillin-resistant S. aureus (MRSA), with an MIC value comparable to established antibiotics . -

In Vivo Studies :

In vivo studies conducted on animal models demonstrated that administration of 5-Chloro-2-(methoxymethyl)pyridine led to a reduction in infection rates caused by resistant strains of bacteria, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.